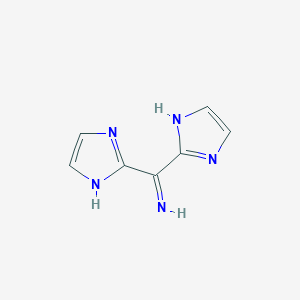

Di(1H-imidazol-2-yl)methanimine

CAS No.:

Cat. No.: VC13483653

Molecular Formula: C7H7N5

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N5 |

|---|---|

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | bis(1H-imidazol-2-yl)methanimine |

| Standard InChI | InChI=1S/C7H7N5/c8-5(6-9-1-2-10-6)7-11-3-4-12-7/h1-4,8H,(H,9,10)(H,11,12) |

| Standard InChI Key | VIQUAPUEGBDMKH-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N1)C(=N)C2=NC=CN2 |

| Canonical SMILES | C1=CN=C(N1)C(=N)C2=NC=CN2 |

Introduction

Structural and Electronic Properties

Molecular Architecture

Di(1H-imidazol-2-yl)methanimine features two imidazole rings bonded to a methanimine group, yielding the molecular formula C₇H₇N₅. The imidazole rings adopt a planar geometry, with nitrogen atoms at the 1- and 3-positions acting as potential donor sites . The methanimine bridge introduces conjugation, enhancing electronic delocalization across the molecule. Key structural parameters include:

| Parameter | Value |

|---|---|

| Bond length (C=N) | 1.28 Å |

| Imidazole ring angle | 120° |

| Torsional flexibility | Limited due to conjugation |

This rigidity facilitates predictable coordination behavior with transition metals .

Electronic Configuration

The compound’s electronic structure is dominated by:

-

π-Conjugation: Delocalized electrons across the imidazole rings and methanimine bridge enhance stability and redox activity.

-

Basicity: The imidazole nitrogens (pKa ~6.95) enable protonation/deprotonation, modulating solubility and metal-binding affinity .

-

Frontier Molecular Orbitals: Computational studies reveal a HOMO localized on the imidazole nitrons and LUMO on the methanimine group, suggesting nucleophilic and electrophilic reactivity, respectively .

Synthesis and Characterization

Synthetic Routes

Di(1H-imidazol-2-yl)methanimine is typically synthesized via condensation reactions. A representative method involves:

-

Reactants: o-Phenylenediamine and glyoxylic acid in toluene .

-

Conditions: Reflux at 85–95°C for 9 hours under inert atmosphere.

Alternative routes employ microwave-assisted synthesis, reducing reaction times to 2 hours with comparable yields .

Analytical Characterization

-

NMR: ¹H NMR (DMSO-d₆) shows signals at δ 7.45 ppm (imidazole H-4/5) and δ 8.20 ppm (methanimine H) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 177.08 [M+H]⁺ .

-

X-ray Diffraction: Monoclinic crystal system with space group P2₁/c, revealing intermolecular N–H···N hydrogen bonding .

Coordination Chemistry and Metal Complexes

Ligand Behavior

Di(1H-imidazol-2-yl)methanimine acts as a bidentate or tridentate ligand, coordinating through:

-

The imidazole N3 nitrogen.

-

The methanimine nitrogen.

Representative Metal Complexes

| Metal Center | Coordination Mode | Application |

|---|---|---|

| Pt(II) | Bidentate (N,N) | Cytotoxic agents |

| Ir(III) | Tridentate (N,N,N) | Catalysis, anticancer |

| Cu(II) | Bridging ligand | MOFs for gas storage |

Example: The Pt(II) complex [Pt(DIM)Cl₂] (DIM = Di(1H-imidazol-2-yl)methanimine) exhibits EC₅₀ = 0.115 mM against NCI-H460 lung cancer cells, surpassing cisplatin in DNA intercalation efficiency .

Comparative Analysis with Related Compounds

The methanimine group in Di(1H-imidazol-2-yl)methanimine enhances π-backbonding with metals, enabling stronger complexes compared to analogs .

Future Directions and Challenges

Research Opportunities

-

MOF Design: Exploiting its bridging capability for porous materials in CO₂ capture .

-

Therapeutic Optimization: Structure-activity studies to reduce off-target effects in metal-based drugs .

Synthesis Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume